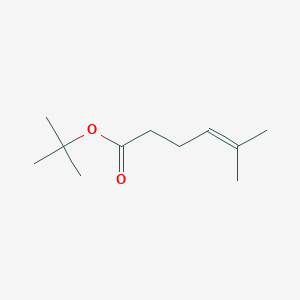












|
REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])C)(C)C.C([Li])CCC.CN(P(N(C)C)(N(C)C)=[O:17])C.[CH3:24][C:25]([CH3:28])([OH:27])[CH3:26].Br[CH2:30][CH:31]=[C:32]([CH3:34])[CH3:33]>C1COCC1.CCCCCC>[CH3:33][C:32]([CH3:34])=[CH:31][CH2:30][CH2:7][C:5]([O:27][C:25]([CH3:28])([CH3:26])[CH3:24])=[O:17]
|


|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
|
Name
|
|
|
Quantity
|
18.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(O)C
|
|
Name
|
acetate ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=C(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting light yellow solution was stirred 15 min and to this reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the temperature below 0° C
|
|
Type
|
WAIT
|
|
Details
|
After an additional 10 min
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below -60° C
|
|
Type
|
STIRRING
|
|
Details
|
The resulting colorless solution was stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at -75° C. for 6 h
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 16 h
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with saturated ammonium chloride solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
|
Type
|
DISTILLATION
|
|
Details
|
by distillation (b.p. 64°-67° C. @ 6 mmHg)
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=CCCC(=O)OC(C)(C)C)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |